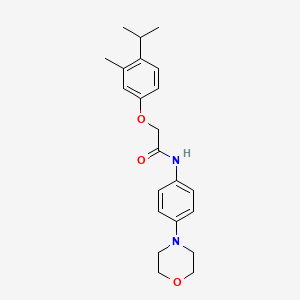

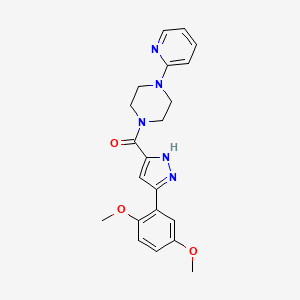

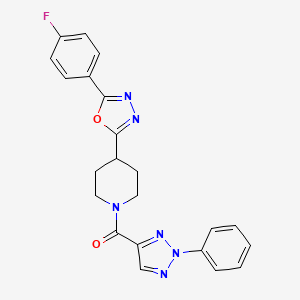

![molecular formula C20H21N3O4 B2997367 5-(3-(4-甲氧基苯基)丙酰氨基)吡唑并[1,5-a]吡啶-3-甲酸乙酯 CAS No. 1396864-75-7](/img/structure/B2997367.png)

5-(3-(4-甲氧基苯基)丙酰氨基)吡唑并[1,5-a]吡啶-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of aminopyrazole with formylated active proton compounds . This process can be facilitated by ultrasound irradiation, which offers several advantages such as shorter reaction time, higher yields, milder conditions, and environmental friendliness .Molecular Structure Analysis

The molecular structure of “Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate” can be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate” could involve the formation of corresponding 4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles via the intermediacy of the aza-Michael adduct .科学研究应用

合成与表征

- 该化合物及其衍生物已通过克莱森缩合和克诺尔环化等方法从 1-(4-甲氧基苯基)乙酮和草酸二乙酯开始合成。这些过程产生了各种吡唑胂化合物,这些化合物通过元素分析、红外光谱和 1H NMR 进一步表征 (黄洁汉,2008)。

化学反应和衍生物

- 该化合物的多功能性在导致多种衍生物的反应中得到体现,包括 1,6-二氮萘和吡唑并[1,5-a]嘧啶衍生物,它们通过与各种试剂(如水合肼和乙酰丙酮)的反应合成。这些反应强调了该化合物在创造广泛的化学实体中的潜力 (A. A. Harb 等,1989), (Ashraf S. Hassan 等,2014)。

区域选择性合成

- 研究还集中在合成 3-烷基-1-芳基-1H-吡唑-5-甲酸酯的区域选择性路线,证明了合成多功能性和通过受控反应获得特定区域异构体的能力 (W. Ashton & G. Doss,1993)。

催化和绿色化学方法

- 超声波辐射在由 4-甲氧基-2-氧代烯[环烷基]-3-烯酸乙酯和 2,4-二氯苯肼盐酸盐合成的 1-(2,4-二氯苯基)-1H-吡唑-3-甲酸乙酯中的应用展示了一种高效且区域选择性的方法,突出了绿色化学技术在现代合成中的作用 (P. Machado 等,2011)。

晶体学和光谱研究

- 晶体学和光谱研究提供了对这些化合物结构和性质的详细见解。例如,5-甲基-1-苯基-1H-吡唑-4-甲酸乙酯已通过单晶 X 射线衍射和密度泛函理论进行分析,提供了对其分子几何和电子结构的全面理解 (S. Viveka 等,2016)。

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that “Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate” might also exhibit similar activities.

属性

IUPAC Name |

ethyl 5-[3-(4-methoxyphenyl)propanoylamino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-3-27-20(25)17-13-21-23-11-10-15(12-18(17)23)22-19(24)9-6-14-4-7-16(26-2)8-5-14/h4-5,7-8,10-13H,3,6,9H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDVNFBGRQXYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

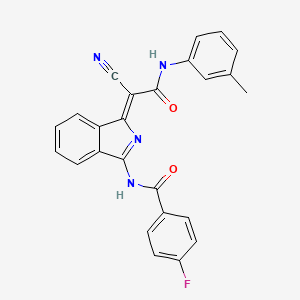

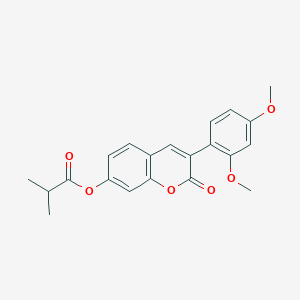

![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2997285.png)

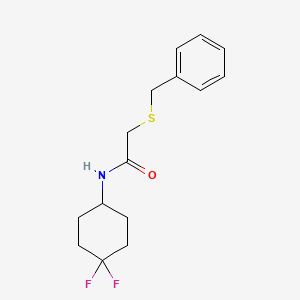

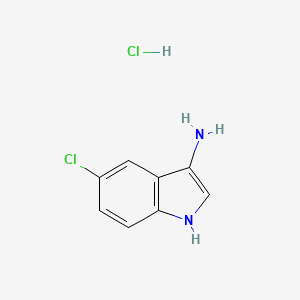

![2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide](/img/structure/B2997290.png)

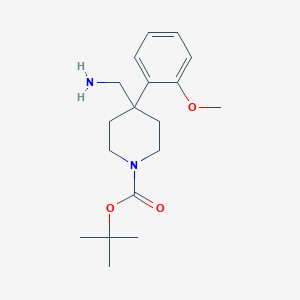

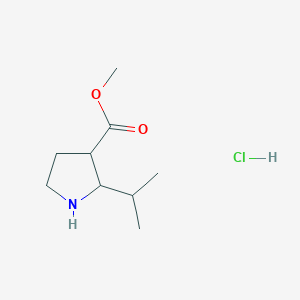

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2997301.png)

![4,4-Dimethyl-2-[(4-nitroanilino)methylidene]-3-oxopentanenitrile](/img/structure/B2997304.png)